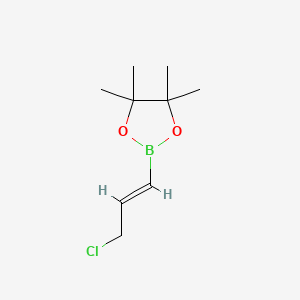
2-(3-Chloroprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Übersicht
Beschreibung
The compound is a boronic ester, which are often used in organic synthesis due to their stability and their ability to participate in various types of reactions .
Molecular Structure Analysis
The compound contains a boron atom, which is likely coordinated to two oxygen atoms and an alkyl group, forming a boronic ester. It also contains a chloropropenyl group, which is a three-carbon chain with a chlorine atom and a carbon-carbon double bond .Chemical Reactions Analysis
Boronic esters are known to participate in various types of reactions, including Suzuki-Miyaura cross-coupling reactions, which are used to form carbon-carbon bonds . The chloropropenyl group could potentially participate in reactions involving the carbon-carbon double bond or the carbon-chlorine bond.Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Structure
Synthesis Methods : A study by Li and Wang (2016) describes the synthesis of a compound closely related to 2-(3-Chloroprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane through the reaction of 1-(hex-1-yn-1-yloxy)-3-methylbenzene in tetrahydrofuran. This process occurs under a nitrogen atmosphere, highlighting a method for synthesizing related dioxaborolane compounds (Li & Wang, 2016).
Crystal Structure Analysis : The same study also provides insights into the molecular structure of the synthesized compound. The butyl group in the molecule adopts an extended conformation, and the dioxaborolane ring shows a twisted conformation, with no significant intermolecular interactions (Li & Wang, 2016).
DFT Studies for Structure Optimization : Further research by Huang et al. (2021) on similar compounds demonstrates the use of density functional theory (DFT) for molecular structure calculation and confirmation. Their studies on boric acid ester intermediates with benzene rings utilized DFT for conformational analysis, aligning well with the structures determined by X-ray diffraction (Huang et al., 2021).
Physicochemical Properties
Molecular Electrostatic Potential and Orbitals : The study by Huang et al. (2021) also delves into the molecular electrostatic potential and frontier molecular orbitals of the title compounds. These investigations help to reveal some physicochemical properties of the compounds, contributing to a better understanding of their characteristics (Huang et al., 2021).
Vibrational Properties and Spectroscopy : Wu et al. (2021) conducted studies on similar compounds, focusing on vibrational properties and spectroscopy. They used DFT and time-dependent DFT (TD-DFT) calculations to analyze spectroscopic data and geometrical parameters, providing insights into the vibrational aspects of such compounds (Wu et al., 2021).
Optical Properties : Naka et al. (2013) explored the optical properties of an H-shaped molecule incorporating similar dioxaborolane units. Their study sheds light on the absorption and emission characteristics of such compounds, which can be crucial for applications in fields like material science (Naka et al., 2013).
Safety and Hazards
The safety and hazards associated with a compound depend on its specific physical and chemical properties. For example, many boronic esters are considered stable and relatively safe to handle, but they can cause irritation if they come into contact with the skin or eyes . The chloropropenyl group could potentially make the compound more reactive and potentially hazardous .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[(E)-3-chloroprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16BClO2/c1-8(2)9(3,4)13-10(12-8)6-5-7-11/h5-6H,7H2,1-4H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBDNUSUVDDICF-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16BClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Methyl-1-[4-(4-methylanilino)-3,5-dinitrobenzoyl]indole-2,3-dione](/img/no-structure.png)
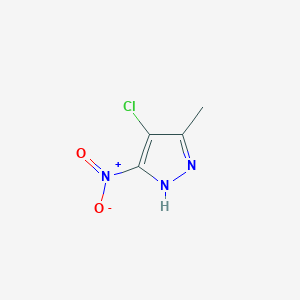
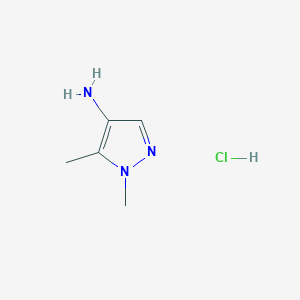

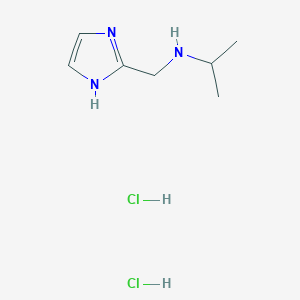
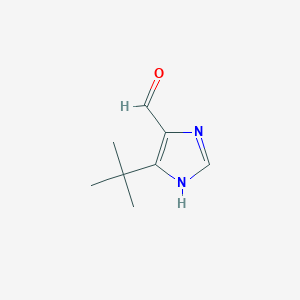


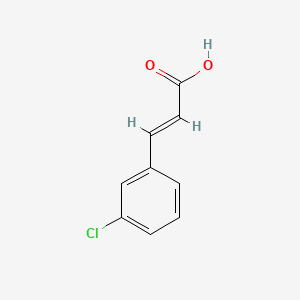
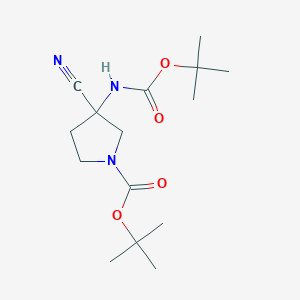
![((1S,3S,4S)-3-bromo-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid hydrate](/img/structure/B3022041.png)

![{[1-(2-Fluorophenyl)pyrrolidin-3-YL]methyl}amine hydrochloride](/img/structure/B3022043.png)
![5-{2-[(4-Fluorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-amine](/img/structure/B3022046.png)